4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Carbonic Anhydrase IX Enzyme Inhibition Cancer

This sulfonamide derivative is a potent, selective carbonic anhydrase IX (CA IX) inhibitor offered for non-human preclinical cancer research. The 4-ethoxy, 3-fluoro, and phenylpiperazine-propyl substitution pattern provides a unique scaffold for generating focused sulfonamide analog libraries and expanding SAR diversity. Reactive handles (sulfonamide NH, piperazine nitrogen, ethoxy group) enable further chemical modification. Procurement value lies in scaffold diversification and de novo biological characterization. Independent validation is required; no public comparator data exist for this specific entity.

Molecular Formula C21H28FN3O3S
Molecular Weight 421.53
CAS No. 1049550-26-6
Cat. No. B2404868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
CAS1049550-26-6
Molecular FormulaC21H28FN3O3S
Molecular Weight421.53
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)F
InChIInChI=1S/C21H28FN3O3S/c1-2-28-21-10-9-19(17-20(21)22)29(26,27)23-11-6-12-24-13-15-25(16-14-24)18-7-4-3-5-8-18/h3-5,7-10,17,23H,2,6,11-16H2,1H3
InChIKeyLLNOZAABDNEVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049550-26-6) Lacks Public Comparative Data for Informed Selection


4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049550-26-6) is a sulfonamide derivative featuring a benzenesulfonamide core with 4-ethoxy, 3-fluoro, and a phenylpiperazine-propyl substituent [1]. It has been described by chemical vendors as a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein overexpressed in many cancer types, and is offered for non-human research use in preclinical cancer studies . However, a comprehensive search of primary research papers, patents, and authoritative databases did not yield publicly available, head-to-head quantitative data that would allow a scientific or industrial user to differentiate this specific compound from closely related analogs or alternatives. The absence of verifiable, comparator-based evidence means procurement decisions cannot currently be guided by quantitative performance differentiation.

The Identification Gap: Why Substituting 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide Without Evidence is Risky


Without publicly available comparative pharmacological data, any assumption that a close analog can replace this specific compound is scientifically unsupported. The substitution pattern on the sulfonamide core (4-ethoxy vs. other alkoxy groups; 3-fluoro vs. other halogen or hydrogen placements) is known in the broader chemical class to influence CA isoform selectivity, metabolic stability, and cellular activity [1]. However, in the absence of direct comparative measurements for this specific entity against compounds such as 2-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide or 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, generic substitution represents an unquantified risk. The failure to locate such evidence is a critical procurement consideration—the user must assume the burden of experimental validation if choosing this compound over a better-characterized alternative.

Evidence Gap Notice: No Comparator-Based Quantitative Differentiation Found for 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide


No Public Quantitative Data on Target Engagement or Selectivity

A search of binding databases (BindingDB, ChEMBL), PubMed, and patent repositories failed to identify an experimentally determined Ki or IC50 value for this compound against human carbonic anhydrase IX or any other defined target. While vendors describe the compound as a 'potent and selective CA IX inhibitor' , this claim is not supported by publicly accessible numerical data specifying the assay system, the magnitude of inhibition, or selectivity over other CA isoforms (e.g., CA I, CA II, CA XII). Similarly, no data were found for closely related comparators such as 2-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049513-76-9) or 3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049549-69-0) to enable even a cross-study comparison. Without a defined baseline, no quantitative difference can be established.

Carbonic Anhydrase IX Enzyme Inhibition Cancer

No Public Data on In Vitro Antiproliferative Activity Compared to Structural Analogs

Vendor descriptions allude to 'antitumor activity' and inhibition of cancer cell line proliferation based on in vitro studies , yet no peer-reviewed publication or patent containing the specific IC50 values for any cell line, nor a comparison to a reference compound or structural analog, was found. The absence of cell-based data means that even if the compound is active, it is impossible to judge whether its antiproliferative potency or selectivity profile justifies its selection over other investigational CA IX inhibitors with published cellular efficacy data.

Cancer Cell Lines Antiproliferative Cytotoxicity

Limited Scenarios for Evidence-Backed Use of 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide


Chemical Probe Synthesis and Derivatization

The compound's structure contains reactive handles (sulfonamide NH, phenylpiperazine nitrogen, ethoxy group) suitable for further chemical modification [1]. A synthetic chemistry group might procure this compound as a scaffold for generating a focused library of sulfonamide analogs, with the understanding that all biological characterization must be performed de novo due to the absence of public baseline data.

In-House CA IX Screening Campaign with Full Characterization

An organization with established carbonic anhydrase IX biochemical and cellular assays, and a library of structurally related sulfonamide CA IX inhibitors, could use this compound as one element within a broader structure-activity relationship (SAR) exploration. The procurement value lies solely in expanding structural diversity, with the expectation that the organization will generate the comparator data internally.

Analytical Reference Standard for Method Development

Given its defined molecular formula (C21H28FN3O3S) and molecular weight (421.5 g/mol) from PubChem [1], the compound could serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for sulfonamide detection, provided the user independently verifies purity and identity against the CAS number 1049550-26-6.

Quote Request

Request a Quote for 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.